
Clindamycin 3-Palmitate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clindamycin 3-Palmitate Hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid. It is a semi-synthetic antibiotic derived from lincomycin, which is produced by the bacterium Streptomyces lincolnensis. This compound is primarily used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and some protozoal infections .
準備方法
The preparation of Clindamycin 3-Palmitate Hydrochloride involves several steps:
Synthesis of Clindamycin: Clindamycin is synthesized from lincomycin through a 7(S)-chlorosubstitution of the 7®-hydroxyl group of lincomycin.
Esterification: Clindamycin is then esterified with palmitic acid to form Clindamycin 3-Palmitate.
Hydrochloride Formation: The ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are used to purify the compound .
化学反応の分析
Clindamycin 3-Palmitate Hydrochloride undergoes various chemical reactions:
Hydrolysis: It is hydrolyzed in vivo to release the active clindamycin.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical use.
Substitution: It can participate in substitution reactions, particularly involving the chlorine atom.
Common reagents used in these reactions include hydrochloric acid, sodium carbonate, and various organic solvents . The major product formed from hydrolysis is clindamycin, which is the active antibiotic .
科学的研究の応用
Therapeutic Applications
The primary therapeutic applications of Clindamycin 3-Palmitate Hydrochloride include:
-
Infections : It is indicated for the treatment of serious infections caused by susceptible anaerobic bacteria, including:
- Respiratory Infections : Effective against lung infections such as empyema and anaerobic pneumonia.
- Skin and Soft Tissue Infections : Utilized for treating abscesses and cellulitis.
- Gynecological Infections : Used in cases of bacterial vaginosis and pelvic inflammatory disease.
- Bone and Joint Infections : Indicated for osteomyelitis and septic arthritis .
- Pediatric Use : Due to its formulation, this compound is particularly beneficial for pediatric patients. It is often prescribed in oral solution form to treat serious bacterial infections in children, including those affecting the respiratory tract and skin .
- Prophylaxis : Clindamycin is also used as prophylactic treatment to prevent endocarditis in patients at risk, particularly before dental procedures .
Case Studies and Clinical Evidence
Several studies highlight the efficacy of this compound in various clinical scenarios:
- Diabetic Foot Infections : A study comparing clindamycin with cephalexin showed similar rates of clinical cure (approximately 90%) in patients with non-limb-threatening diabetic foot infections. This evidence supports the use of clindamycin as a viable alternative in this patient population .
- Chronic Sinusitis : Clindamycin has been evaluated as a treatment option for chronic sinusitis caused by anaerobic bacteria, demonstrating significant efficacy compared to other antibiotics .
- Postoperative Infection Prevention : Research indicates that clindamycin administered perioperatively significantly reduces the rate of postoperative infections compared to placebo, highlighting its role in surgical prophylaxis .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- After administration, peak serum concentrations are reached within one hour.
- Steady-state concentrations are achieved after multiple doses, indicating predictable absorption and bioavailability .
Safety Profile and Considerations
While Clindamycin is generally well-tolerated, there are notable safety considerations:
- Clostridioides difficile Infection : The use of clindamycin has been associated with an increased risk of C. difficile-associated diarrhea, which can range from mild to severe colitis .
- Allergic Reactions : Like other antibiotics, clindamycin can cause allergic reactions; thus, a thorough patient history should be taken before prescribing.
作用機序
Clindamycin 3-Palmitate Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides during translation . This action is similar to that of macrolide antibiotics. The molecular targets include the ribosomal RNA and associated proteins .
類似化合物との比較
Clindamycin 3-Palmitate Hydrochloride is similar to other lincosamide antibiotics, such as lincomycin and clindamycin phosphate . it has several unique features:
Improved Solubility: The palmitate ester improves its solubility in water, making it suitable for oral solutions.
Enhanced Stability: The hydrochloride salt form enhances its stability and shelf life.
Similar compounds include:
Lincomycin: The parent compound from which clindamycin is derived.
Clindamycin Phosphate: A prodrug of clindamycin used for intravenous and intramuscular injections.
This compound stands out due to its improved pharmacokinetic properties and suitability for oral administration .
特性
CAS番号 |
30747-19-4 |
---|---|
分子式 |
C₃₄H₆₃ClN₂O₆S ·HCl |
分子量 |
663.393646 |
同義語 |
(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 3-Hexadecanoate Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。